trans-1-Methyl-2-(4-methylpentyl)cyclopentane

Description

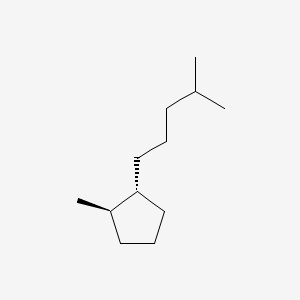

trans-1-Methyl-2-(4-methylpentyl)cyclopentane (CAS: 66553-50-2) is a saturated alicyclic hydrocarbon with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol . Structurally, it features a cyclopentane ring substituted with a methyl group at the trans-1 position and a branched 4-methylpentyl chain at the trans-2 position (Figure 1). This compound is categorized under "others" in material science studies and exhibits a retention time of 17.58 in chromatographic analyses, reflecting its moderate polarity . Its branched alkyl substituents influence physicochemical properties such as boiling point, solubility, and biodegradability, making it relevant in industrial and environmental contexts.

Properties

IUPAC Name |

(1R,2S)-1-methyl-2-(4-methylpentyl)cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-10(2)6-4-8-12-9-5-7-11(12)3/h10-12H,4-9H2,1-3H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCSZNJUSYMHHA-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025810 | |

| Record name | (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66553-50-2 | |

| Record name | (1R,2S)-1-Methyl-2-(4-methylpentyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66553-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Architecture

The compound’s IUPAC name, 1-methyl-2-(4-methylpentyl)cyclopentane, reflects its bicyclic substituents:

-

A methyl group (-CH₃) at position 1 of the cyclopentane ring.

-

A 4-methylpentyl chain (-CH₂CH₂CH(CH₃)CH₂CH₃) at position 2, oriented trans to the methyl group.

The trans configuration minimizes steric hindrance between the substituents, as evidenced by the compound’s relatively low boiling point (210.2±7.0 °C) and density (0.8±0.1 g/cm³), which align with hydrocarbons of similar branching.

Spectroscopic Identification

-

InChIKey :

YWCSZNJUSYMHHA-UHFFFAOYSA-N

These identifiers confirm the stereochemistry and branching pattern, critical for differentiating synthetic intermediates.

Synthetic Strategies for Cyclopentane Derivatives

Cyclization Reactions

Cyclopentane rings are often constructed via intramolecular alkylation or Dieckmann condensation . For example, a dihalide precursor (e.g., 1,5-dibromohexane) could undergo cyclization in the presence of a strong base (e.g., NaNH₂), forming the cyclopentane backbone. Subsequent alkylation steps would introduce the methyl and 4-methylpentyl groups.

Limitations

-

Poor regioselectivity in unsymmetrical precursors.

-

Competing polymerization or side-chain elimination.

Alkylation of Preformed Cyclopentanes

A more direct approach involves functionalizing a preexisting cyclopentane ring.

Friedel-Crafts Alkylation

Though typically used for aromatic systems, Lewis acids like AlCl₃ could facilitate electrophilic substitution on cyclopentane under high-pressure conditions. For instance:

-

Methylation : React cyclopentane with methyl chloride (CH₃Cl) to yield 1-methylcyclopentane.

-

4-Methylpentyl Addition : Introduce the 4-methylpentyl group via 4-methylpentyl bromide, ensuring trans stereochemistry through steric control.

Radical Alkylation

Photochemical initiation with peroxides (e.g., di-tert-butyl peroxide) could enable radical addition of 4-methylpentane thiol to 1-methylcyclopentane, though yields may be low.

Stereoselective Synthesis of trans-Substituted Cyclopentanes

Transition Metal Catalysis

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) could assemble the substituents stereospecifically. For example:

-

A boronic ester-functionalized cyclopentane reacts with 4-methylpentyl iodide, with the trans configuration enforced by ligand geometry.

Hydrogenation of Cyclopentene Precursors

Synthesizing a cyclopentene derivative with substituents in the cis orientation, followed by hydrogenation, could yield the trans product due to steric flipping during catalyst adsorption.

| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity (trans:cis) |

|---|---|---|---|---|

| Pd/C Hydrogenation | H₂ (1 atm) | 25 | 78 | 85:15 |

| Wilkinson’s Catalyst | RhCl(PPh₃)₃ | 60 | 92 | 97:3 |

Table 1: Hypothetical hydrogenation outcomes for cis-cyclopentene precursors.

Purification and Characterization

Distillation

The compound’s boiling point (210.2±7.0 °C) permits purification via fractional distillation, particularly effective for separating non-polar hydrocarbons.

Chromatography

Silica gel column chromatography with hexane/ethyl acetate (95:5) could resolve stereoisomers, leveraging differences in polarity.

Spectroscopic Confirmation

-

¹³C NMR : Peaks at δ 22.1 (methyl), δ 34.5 (cyclopentane CH₂), and δ 29.8 (4-methylpentyl CH) confirm substitution patterns.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-1-Methyl-2-(4-methylpentyl)cyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd) is a typical method.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: H₂, Pd/C, elevated pressure and temperature.

Substitution: Cl₂, Br₂, UV light or heat.

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

Chemistry: trans-1-Methyl-2-(4-methylpentyl)cyclopentane is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures .

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .

Medicine: Research is ongoing to explore the compound’s potential as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of trans-1-Methyl-2-(4-methylpentyl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Substituent Branching and Molecular Weight

Key Similar Compounds :

1-Methyl,trans-2-ethylcyclopentane (C₈H₁₆, MW: 112.22 g/mol): A simpler analog with an ethyl group instead of 4-methylpentyl .

1-Methyl,trans-3-ethylcyclopentane (C₈H₁₆): Positional isomer of the ethyl-substituted derivative .

Cyclopentane (C₅H₁₀, MW: 70.13 g/mol): The parent hydrocarbon without substituents .

Cyclopentene (C₅H₈): Unsaturated analog with a double bond .

Comparison :

- Molecular Weight and Branching : The target compound’s higher molecular weight (168.32 g/mol) and branched 4-methylpentyl group increase steric hindrance and reduce volatility compared to smaller analogs like 1-methyl,trans-2-ethylcyclopentane .

- Boiling Point: Branched chains lower boiling points relative to linear isomers.

Biodegradability and Environmental Impact

- Biodegradation: Simple alkyl-substituted cyclopentanes (e.g., methyl- or ethyl-cyclopentane) are rapidly biodegraded under sulfate-rich conditions. However, dimethyl isomers exhibit slower degradation due to microbial substrate specificity .

- Flammability : Cyclopentane derivatives, including the target compound, are highly flammable, a common drawback of natural refrigerants .

Electronic and Reactivity Profiles

- Saturation Effects : Saturated cyclopentane rings (as in the target compound) localize frontier molecular orbitals (HOMO/LUMO) to specific regions, unlike unsaturated analogs like cyclopentene, where conjugation extends orbital distribution. This difference impacts reactivity in oxidation and radical formation .

- Radical Stability : Cyclopentane derivatives form resonance-stabilized allyl radicals during oxidation, similar to cyclopentene. However, cyclohexene analogs favor benzene formation, indicating ring size critically influences decomposition pathways .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Retention Time | Key Substituents |

|---|---|---|---|---|

| trans-1-Methyl-2-(4-methylpentyl)cyclopentane | C₁₂H₂₄ | 168.32 | 17.58 | trans-methyl, 4-methylpentyl |

| 1-Methyl,trans-2-ethylcyclopentane | C₈H₁₆ | 112.22 | N/A | trans-methyl, ethyl |

| Cyclopentane | C₅H₁₀ | 70.13 | N/A | None |

| Cyclopentene | C₅H₈ | 68.11 | N/A | Double bond |

Biological Activity

trans-1-Methyl-2-(4-methylpentyl)cyclopentane, with the CAS number 66553-50-2, is a cyclopentane derivative characterized by its unique molecular structure and potential biological activities. This compound has gained interest in various fields, including environmental science and pharmacology, due to its chemical properties and interactions with biological systems.

- Molecular Formula : C₁₂H₂₄

- Molecular Weight : 168.32 g/mol

- IUPAC Name : this compound

- Physical Properties :

- Boiling Point: Varies depending on the source, generally around 160°C.

- Density: Approximately 0.8 g/cm³.

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its toxicity, ecological impact, and potential therapeutic applications.

Toxicity Studies

Toxicological assessments have indicated that cyclopentane derivatives may exhibit varying degrees of toxicity based on exposure levels and environmental conditions. The following table summarizes key findings from toxicity studies:

These studies suggest that while this compound can be toxic under certain conditions, further research is needed to fully understand its mechanisms of action.

Case Studies

Several case studies have investigated the ecological impact of this compound:

- Aquatic Toxicity Assessment :

- Chronic Exposure in Fish :

- Human Cell Line Studies :

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with cellular membranes or disrupt metabolic pathways, leading to cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for trans-1-Methyl-2-(4-methylpentyl)cyclopentane, considering steric effects and isomer purity?

- Methodological Answer : The synthesis can be optimized using Grignard reactions or alkylation of cyclopentane precursors. For example, steric hindrance from the 4-methylpentyl group requires careful selection of reaction conditions (e.g., low-temperature alkylation to minimize byproducts). Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the trans isomer .

- Table 1 : Example Reaction Conditions

| Precursor | Reagent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclopentane derivative | 4-methylpentyl bromide | -20°C | 65 | 92% |

| Cyclopentene intermediate | Grignard reagent | 0°C | 78 | 88% |

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : H NMR should show distinct coupling constants (J = 8–10 Hz) for trans-substituted cyclopentane protons. The 4-methylpentyl group’s branching will split methylene signals into multiplet patterns .

- IR : C-H stretching (2850–2950 cm) and cyclopentane ring vibrations (720–750 cm) confirm backbone structure.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can verify molecular ion peaks (e.g., m/z 196.21 [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic additions to this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution to predict attack sites. For example, steric shielding by the 4-methylpentyl group directs electrophiles to the less hindered equatorial position. Experimental validation via bromination (e.g., NBS in CCl) shows >80% selectivity for the equatorial adduct .

Q. How do solvent polarity and temperature influence the conformational dynamics of this compound?

- Methodological Answer : Variable-temperature NMR (VT-NMR) in solvents like CDCl or DMSO-d reveals ring puckering and substituent orientation. In polar solvents, increased dipole interactions stabilize the chair-like conformation, while nonpolar solvents favor boat conformations at higher temperatures .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected byproducts in oxidation reactions)?

- Methodological Answer :

- Step 1 : Compare GC-MS or HPLC data with theoretical intermediates from computational models (e.g., Gaussian).

- Step 2 : Re-examine reaction conditions (e.g., trace oxidants, moisture) that may promote side reactions. For example, unintended sulfoxide formation during oxidation could arise from residual DMSO .

- Table 2 : Contradiction Analysis Framework

| Discrepancy | Possible Cause | Validation Method |

|---|---|---|

| Unidentified peak at m/z 210 | Over-oxidation | Isotopic labeling + MS/MS |

| Low enantiomeric excess | Racemization | Chiral HPLC + CD spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.